N'-{[(4-fluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
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Overview
Description
N’-[(4-FLUOROBENZOYL)OXY]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with fluorobenzoyl, methyl, and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N’-[(4-FLUOROBENZOYL)OXY]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Substitution Reactions:
Final Functionalization:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N’-[(4-FLUOROBENZOYL)OXY]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(4-FLUOROBENZOYL)OXY]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(4-FLUOROBENZOYL)OXY]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as monoamine oxidase B, by binding to their active sites and blocking their activity . This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the reduction of microbial growth .
Comparison with Similar Compounds
N’-[(4-FLUOROBENZOYL)OXY]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in their chemical and biological properties.
Pyrazolo[1,5-a]pyrimidine-based Fluorophores: These derivatives are designed for optical applications and exhibit distinct photophysical properties compared to the target compound.
The uniqueness of N’-[(4-FLUOROBENZOYL)OXY]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H11F4N5O2 |
---|---|
Molecular Weight |
381.28 g/mol |
IUPAC Name |
[(Z)-[amino-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 4-fluorobenzoate |
InChI |
InChI=1S/C16H11F4N5O2/c1-8-6-12(16(18,19)20)25-14(23-8)11(7-22-25)13(21)24-27-15(26)9-2-4-10(17)5-3-9/h2-7H,1H3,(H2,21,24) |
InChI Key |
GFFVMKAPZFZZPC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)/C(=N/OC(=O)C3=CC=C(C=C3)F)/N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=NOC(=O)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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